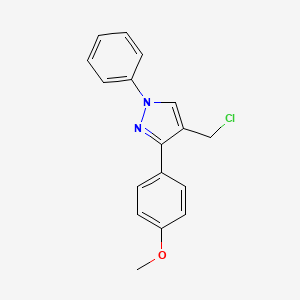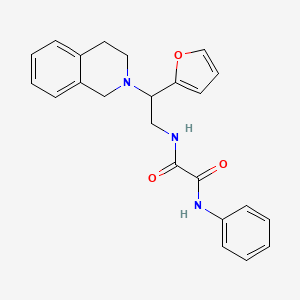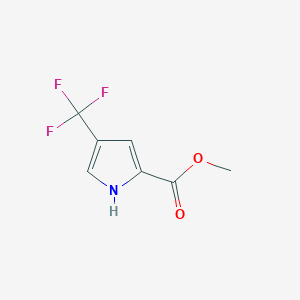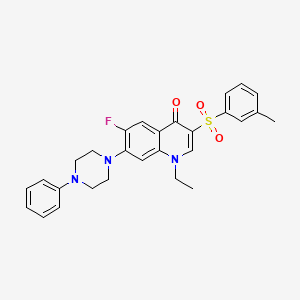
4-(4-Bromophénoxy)-2-méthyl-1-nitrobenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene is an organic compound characterized by the presence of a bromophenoxy group attached to a nitrobenzene ring
Applications De Recherche Scientifique
4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene typically involves a multi-step process:
Bromination of Phenol: The initial step involves the bromination of phenol to produce 4-bromophenol.
Formation of 4-Bromophenoxy Compound: The 4-bromophenol is then reacted with 2-methyl-1-nitrobenzene under nucleophilic aromatic substitution conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted phenoxy compounds.
Reduction: 4-(4-Bromophenoxy)-2-methyl-1-aminobenzene.
Oxidation: 4-(4-Bromophenoxy)-2-carboxy-1-nitrobenzene.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenoxy group may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenol: Shares the bromophenol moiety but lacks the nitro and methyl groups.
2-Methyl-1-nitrobenzene: Contains the nitrobenzene core but lacks the bromophenoxy group.
4-(4-Bromophenoxy)acetohydrazide: Contains a similar bromophenoxy group but with different functional groups.
Uniqueness
4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene is unique due to the combination of its bromophenoxy, nitro, and methyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-(4-bromophenoxy)-2-methyl-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-9-8-12(6-7-13(9)15(16)17)18-11-4-2-10(14)3-5-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFSWQMFHBGNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2431359.png)

![rel-2-(tert-Butyl) 3a-ethyl (3aS,6aS)-5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B2431362.png)
![N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2431364.png)
![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B2431366.png)
![1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2431368.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopentanecarboxamide](/img/structure/B2431370.png)



![N-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2431378.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide](/img/structure/B2431379.png)


